molecular formula C8H7BrO3S B1316966 Ethyl 3-bromothiophene-2-glyoxylate CAS No. 70596-02-0

Ethyl 3-bromothiophene-2-glyoxylate

Cat. No. B1316966
CAS RN: 70596-02-0
M. Wt: 263.11 g/mol
InChI Key: FBKNGZQGMGWYQY-UHFFFAOYSA-N
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Description

Ethyl 3-bromothiophene-2-glyoxylate is a chemical compound with the IUPAC name ethyl 2-(3-bromo-1H-1lambda3-thiophen-2-yl)-2-oxoacetate . It has a molecular weight of 264.12 .


Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Thiophene .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.12 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Catalysis and Synthesis

Ethyl 3-bromothiophene-2-glyoxylate and related compounds have been used extensively in palladium-catalyzed reactions. For instance, derivatives like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate serve as alternative reagents for direct arylation of heteroaromatics. Their utilization prevents the formation of unwanted dimers or oligomers, thus enabling the synthesis of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012). Similarly, ethyl glyoxylate derivatives engage in intermolecular cycloaddition with alkenes, yielding isoxazolidines, which demonstrates their versatility in synthetic organic chemistry (Tamura, Morita, Takano, Fukui, Okamoto, Huang, Tsutsumi, & Ishibashi, 2007).

Polymerization and Material Science

In material science, this compound derivatives have been explored for the synthesis of polymers and conjugated systems. For instance, aqueous palladium-catalyzed direct arylation polymerization of 2-bromothiophene derivatives has been achieved, showcasing the potential of these compounds in the development of new materials (Lin, Sun, Yang, Lai, Hou, & Liu, 2020). This process facilitates the production of conjugated polyelectrolytes, which are crucial for various applications in electronics and photonics.

Molecular Modeling and Antioxidant Evaluation

This compound and its derivatives have also been the subject of molecular modeling studies. For example, novel derivatives have been synthesized and evaluated for their antioxidant activities. The density functional theory (DFT) was used to assess the electronic and chemical reactivity of these compounds, with some showing significant antioxidant activity, indicating their potential in drug discovery and development (Althagafi, 2022).

Advanced Synthesis Techniques

Advanced synthesis techniques utilizing this compound derivatives have been developed for the construction of complex molecules. For instance, the direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been explored, leading to efficient routes to brominated thiophene derivatives (Taydakov & Krasnoselskiy, 2010). These methodologies are instrumental in the synthesis of compounds with potential applications in organic electronics and pharmaceuticals.

Safety and Hazards

The compound should be handled with care. It is recommended to avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Wear personal protective equipment/face protection. Do not breathe mist/vapors/spray. Do not ingest .

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromothiophene-2-glyoxylate plays a significant role in biochemical reactions, particularly in the formation of esters and ketones. It interacts with various enzymes and proteins, including esterases and ketoreductases, which facilitate the conversion of the compound into its respective ester and ketone forms. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to catalytic reactions that produce the desired biochemical products .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular stress and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate cycle and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as citrate synthase and aconitase, which are key components of these pathways. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and energy production. Additionally, this compound can affect the synthesis of carbohydrates and other macromolecules by modulating the glyoxylate cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. For example, this compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or the nucleus, where it can influence protein synthesis and gene expression. The subcellular distribution of this compound is essential for its role in modulating cellular processes and biochemical reactions .

properties

IUPAC Name

ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKNGZQGMGWYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560478
Record name Ethyl (3-bromothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70596-02-0
Record name Ethyl (3-bromothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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